molecular formula C12H16N2O B14036924 4-Benzyl-6-methylpiperazin-2-one

4-Benzyl-6-methylpiperazin-2-one

Cat. No.: B14036924
M. Wt: 204.27 g/mol
InChI Key: YOWDLUNPZVDDRV-UHFFFAOYSA-N
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Description

4-Benzyl-6-methylpiperazin-2-one: is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6-methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-6-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: 4-Benzyl-6-methylpiperazin-2-one is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its piperazine moiety is known to enhance the pharmacokinetic properties of drug molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other bioactive compounds. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Benzyl-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the binding affinity and selectivity of the compound towards its target. This modulation can result in the inhibition or activation of biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    4-Benzylpiperazine: Similar structure but lacks the methyl group at the 6-position.

    6-Methylpiperazine: Similar structure but lacks the benzyl group at the 4-position.

    4-Benzyl-6-chloropiperazin-2-one: Similar structure but with a chlorine atom instead of a methyl group at the 6-position.

Uniqueness: 4-Benzyl-6-methylpiperazin-2-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its pharmacokinetic properties and make it a valuable intermediate in drug development .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-benzyl-6-methylpiperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-10-7-14(9-12(15)13-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15)

InChI Key

YOWDLUNPZVDDRV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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